An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: A Novel Spirocyclic Lactam
An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: A Novel Spirocyclic Lactam
Disclaimer: Limited direct experimental data for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is available in the public domain. This guide provides predicted properties and proposes a hypothetical synthetic route and potential biological activities based on structurally related compounds.
Introduction
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is a spirocyclic organic compound featuring a unique architecture that combines a dioxane ring and a caprolactam ring sharing a single carbon atom. Spirocyclic frameworks are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a lactam, a common pharmacophore, and a dioxane moiety suggests that this molecule may possess interesting biological properties and serve as a valuable scaffold for the development of novel therapeutics.
Chemical and Physical Properties
While experimental data is scarce, computational models provide predicted properties for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. These properties offer a preliminary understanding of the molecule's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Monoisotopic Mass | 171.089543 Da |
| XLogP3 | -0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 12 |
| Complexity | 197 |
Data sourced from PubChem.[1]
Hypothetical Synthesis
A plausible synthetic route to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one can be envisioned through a multi-step process starting from commercially available materials. A potential approach involves the formation of the spirocyclic core via a key cyclization step. One such strategy could be a Schmidt rearrangement or a Beckmann rearrangement of a suitable spirocyclic precursor.
A hypothetical retrosynthetic analysis is presented below:
Caption: Retrosynthetic analysis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one.
A potential forward synthesis could involve the following key steps:
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Ketalization: Protection of a ketone in a suitable cycloheptane derivative with ethylene glycol to form the 1,4-dioxaspiro moiety.
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Functional Group Interconversion: Conversion of a functional group on the cycloheptane ring to a group amenable to ring expansion or cyclization, such as an oxime or an azide.
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Rearrangement/Cyclization: A key step such as a Beckmann rearrangement of an oxime or a Schmidt reaction with an azide to form the seven-membered lactam ring.
This hypothetical protocol outlines the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one from 1,4-dioxaspiro[4.6]undecan-8-one.
Step 1: Synthesis of 1,4-Dioxaspiro[4.6]undecan-8-one oxime
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To a solution of 1,4-dioxaspiro[4.6]undecan-8-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
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Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Add water to the residue and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
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Purify the crude product by column chromatography on silica gel.
Step 2: Beckmann Rearrangement to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one
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Dissolve the purified 1,4-dioxaspiro[4.6]undecan-8-one oxime (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or treat with an acid catalyst like sulfuric acid or phosphorus pentachloride in an inert solvent.
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Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude lactam by recrystallization or column chromatography.
Caption: Hypothetical workflow for the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one.
Potential Biological Activity and Signaling Pathways
The biological activity of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one has not been reported. However, the structural motifs present in the molecule, namely the spirocyclic lactam, suggest potential for various pharmacological activities based on analogous compounds.
Many spirocyclic compounds, including those with lactam moieties, have demonstrated potent anticancer activity. For instance, spirooxindoles are known to exhibit antiproliferative effects through various mechanisms, including the inhibition of p53-MDM2 interaction and tubulin polymerization. A series of oxa/azaspiro[1][2]trienones were synthesized and shown to induce apoptosis in cancer cell lines through mitochondrial disruption.[3] These compounds were found to up-regulate p53 and Bax while down-regulating Bcl-2, leading to cell cycle arrest and apoptosis.[3]
A hypothetical signaling pathway for the potential anticancer activity of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is depicted below.
Caption: Hypothetical apoptosis-inducing pathway for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one.
The rigid conformation of spirocyclic lactams makes them attractive candidates for enzyme inhibitors. The lactam ring can mimic a peptide bond and interact with the active sites of proteases or other enzymes. Depending on the substitution pattern, derivatives of this scaffold could be explored as inhibitors of enzymes such as caspases, cathepsins, or beta-lactamases.
Conclusion and Future Directions
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one represents an intriguing yet underexplored molecule. The in-silico data and analogies to related compounds suggest it could be a valuable building block in medicinal chemistry. Future research should focus on the successful synthesis and characterization of this compound. Subsequent screening for biological activities, particularly in the areas of oncology and enzyme inhibition, would be crucial to unlock its therapeutic potential. The development of a robust synthetic route will be the first critical step in enabling these investigations and exploring the structure-activity relationships of this novel spirocyclic lactam scaffold.
